molecular formula C6H2BrCl2I B14024034 1-Bromo-2,4-dichloro-5-iodobenzene

1-Bromo-2,4-dichloro-5-iodobenzene

Katalognummer: B14024034
Molekulargewicht: 351.79 g/mol
InChI-Schlüssel: LKHVWECAHUNBAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2,4-dichloro-5-iodobenzene is an aromatic compound with the molecular formula C6H2BrCl2I It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring

Vorbereitungsmethoden

The synthesis of 1-Bromo-2,4-dichloro-5-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a dichlorobenzene, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-2,4-dichloro-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2,4-dichloro-5-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.

    Industry: It is employed in the production of advanced materials and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism by which 1-Bromo-2,4-dichloro-5-iodobenzene exerts its effects is primarily through its reactivity as an electrophile. The presence of multiple halogen atoms makes the compound highly reactive towards nucleophiles, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2,4-dichloro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:

  • 1-Bromo-2,5-dichloro-4-iodobenzene
  • 1-Bromo-4-iodobenzene
  • 2-Bromoiodobenzene

These compounds share similar reactivity patterns but differ in the positions of the halogen atoms, which can influence their chemical behavior and applications. The unique combination of bromine, chlorine, and iodine in this compound makes it particularly versatile for specific synthetic applications.

Eigenschaften

Molekularformel

C6H2BrCl2I

Molekulargewicht

351.79 g/mol

IUPAC-Name

1-bromo-2,4-dichloro-5-iodobenzene

InChI

InChI=1S/C6H2BrCl2I/c7-3-1-6(10)5(9)2-4(3)8/h1-2H

InChI-Schlüssel

LKHVWECAHUNBAS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)I)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.